cis-Hydrindane
Overview
Description
Synthesis Analysis
The synthesis of functionalized cis-hydrindanes has been achieved through various innovative methods. For example, a sequential Diels-Alder/aldol approach has been employed to synthesize cis-hydrindanes and cis-decalins in a highly diastereoselective manner, demonstrating its utility in synthesizing natural products like Nootkatone and Noreremophilane (Handore, Seetharamsingh, & Reddy, 2013). Another method involves sequential inter- and intramolecular Michael reactions to efficiently access substituted cis-1-hydrindanones, showcasing the strategy's capability to stereoselectively construct up to three contiguous stereocenters (Liu et al., 2016).
Molecular Structure Analysis
The cis-hydrindane structure is characterized by its bicyclic nature, with significant attention given to the relative stability of its cis- and trans- isomers. Studies have indicated that while cis-hydrindanones generally exhibit more stability than their trans-counterparts, this rule is not universally applicable, urging a nuanced understanding of their molecular stability (Tori, 2015).
Chemical Reactions and Properties
Cis-hydrindanes undergo a variety of chemical reactions, enabling the synthesis of complex molecules. For instance, a ZnBr2-catalyzed Diels-Alder/carbocyclization cascade reaction has been developed for constructing highly functionalized cis-hydrindanes, which was successfully applied in the synthesis of the aglycon of dendronobiloside A (Han, Zhu, Gao, & Lee, 2011).
Scientific Research Applications
Synthesis of Natural Products : The cis-hydrindane motif is a key component in numerous natural products with significant biological activity. Researchers have developed stereoselective approaches to synthesize this framework, enabling the creation of complex molecules like faurinone and pleuromutilin, known for their antibacterial properties (Findley et al., 2011).
Synthesis of Functionalized cis-Hydrindanes : A highly diastereoselective method for synthesizing functionalized cis-hydrindanes and cis-decalins was developed, proving useful in the creation of natural products like Nootkatone, an insect repellent, and Noreremophilane (Handore et al., 2013).
Conformational Analysis : Studies on the energies and structures of cis and trans isomers of hydrindane and its derivatives provided insights into the nature of interactions leading to observed energy differences, aiding the understanding of cis-hydrindane's stability and reactivity (Allinger & Tribble, 1972).
Stereocontrolled Synthesis for Pharmaceutical Applications : Stereocontrolled synthesis methods for cis and trans ring junctions in hydrindane, decalin, and steroid systems have been developed, which are crucial for the production of steroidal and related molecules (Mandai et al., 1993).
Synthetic Intermediates for Reserpine : Researchers have devised a new approach to functionally embellished cis-hydrindane derivative, important for synthesizing reserpine, a medication used to treat high blood pressure and psychotic disorders (Mehta & Reddy, 1997).
Angiogenesis Inhibitors Based on cis-Hydrindanes : Noreremophilanes, a class of cis-hydrindanes, have been identified as potential inhibitors of angiogenesis, critical for cancer treatment. Using zebrafish assays, researchers synthesized and tested various noreremophilane derivatives for their anti-angiogenic properties (Muthukumarasamy et al., 2016).
Safety And Hazards
Future Directions
The cis-hydrindane motif is a key component in numerous natural products with significant biological activity. Researchers have developed stereoselective approaches to synthesize this framework, enabling the creation of complex molecules like faurinone and pleuromutilin, known for their antibacterial properties. The hydrindane nucleus often becomes the target for development into drug-like molecules for the treatment of disease .
properties
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNAKTVFSZAFA-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CCC[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020887 | |
Record name | cis-Hexahydroindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Hydrindane | |
CAS RN |
4551-51-3, 3296-50-2 | |
Record name | rel-(3aR,7aS)-Octahydro-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4551-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-indene, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Hexahydroindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Hydrindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Hydrindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAHYDRO-1H-INDENE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SZ801C84W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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